molecular formula C10H13N3O3 B7138176 N-cyclopropyl-N,3-dimethyl-2,4-dioxo-1H-pyrimidine-5-carboxamide

N-cyclopropyl-N,3-dimethyl-2,4-dioxo-1H-pyrimidine-5-carboxamide

Cat. No.: B7138176
M. Wt: 223.23 g/mol
InChI Key: QYBSHIADBFDJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N,3-dimethyl-2,4-dioxo-1H-pyrimidine-5-carboxamide is a heterocyclic compound with a pyrimidine core

Properties

IUPAC Name

N-cyclopropyl-N,3-dimethyl-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-12(6-3-4-6)8(14)7-5-11-10(16)13(2)9(7)15/h5-6H,3-4H2,1-2H3,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBSHIADBFDJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)N(C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N,3-dimethyl-2,4-dioxo-1H-pyrimidine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine derivative in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N,3-dimethyl-2,4-dioxo-1H-pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-cyclopropyl-N,3-dimethyl-2,4-dioxo-1H-pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N,3-dimethyl-2,4-dioxo-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-N,3-dimethyl-2,4-dioxo-1H-pyrimidine-5-carboxamide: Unique due to its specific cyclopropyl and dimethyl substitutions.

    N-cyclopropyl-N,3-dimethyl-2,4-dioxo-1H-pyrimidine-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-cyclopropyl-N,3-dimethyl-2,4-dioxo-1H-pyrimidine-5-thioamide: Contains a thioamide group, which can alter its chemical reactivity and biological activity.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical properties and biological activities. The presence of the cyclopropyl group can enhance its stability and reactivity compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.